Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the 4-carboxylate position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds, exhibiting a wide range of biological activities.
Mechanism of Action
Target of Action
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq derivatives can undergo reactions involving the isomerization of an iminium intermediate . This process could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiq derivatives are known to be key fragments of a diverse range of alkaloids and bioactive molecules . These compounds can potentially influence multiple biochemical pathways, leading to their multifarious biological activities.
Pharmacokinetics
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . These properties could potentially influence the compound’s pharmacokinetics and bioavailability.
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring. The specific conditions for this reaction include the use of acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products: The major products formed from these reactions include quinoline derivatives, reduced alcohols, and substituted tetrahydroisoquinolines .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl ester group.
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: A compound with the carboxylate group at the 3-position instead of the 4-position.
Uniqueness: this compound is unique due to its specific ester group and carboxylate position, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZGDODJLORLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549854 | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46389-19-9 | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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